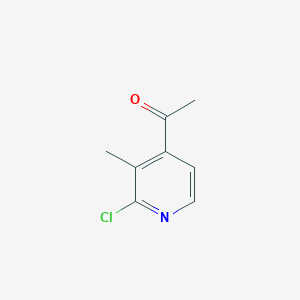

1-(2-Chloro-3-methylpyridin-4-YL)ethanone

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. rsc.org Its derivatives are ubiquitous in nature, found in essential biomolecules like nicotine (B1678760) and vitamin B6, and are prevalent in a wide array of synthetic compounds. chemicalbook.com The presence of the nitrogen atom imparts distinct electronic properties to the ring, influencing its reactivity and ability to form hydrogen bonds, which is a crucial aspect in biological interactions. rsc.org Consequently, pyridine derivatives are a cornerstone in drug discovery and development, with numerous FDA-approved drugs featuring this core structure. rsc.org Their applications extend to agrochemicals, catalysts, and functional materials, underscoring their significance in chemical research. chemicalbook.com

Significance of Halogenated Pyridines as Precursors in Organic Synthesis

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Halogenated pyridines are key building blocks in organic synthesis, primarily due to the halogen's ability to act as a leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. nih.gov The position and nature of the halogen substituent can be strategically chosen to direct subsequent chemical transformations with high regioselectivity. nih.gov This makes halogenated pyridines invaluable precursors for the synthesis of pharmaceuticals, agrochemicals, and novel materials. jomardpublishing.com

Contextualization of Substituted Pyridine Ethanones as Building Blocks

Substituted pyridine ethanones, which feature an acetyl group attached to the pyridine ring, represent another important class of chemical intermediates. The ketone functionality offers a reactive handle for a variety of chemical transformations. For instance, the alpha-protons to the carbonyl group can be functionalized, and the carbonyl itself can undergo nucleophilic addition, condensation, and reduction reactions. twas.org When combined with the features of a halogenated pyridine, as in the case of 1-(2-Chloro-3-methylpyridin-4-YL)ethanone, the resulting molecule becomes a highly versatile building block with multiple reactive sites for elaboration.

Scope and Focus of Research on this compound

This compound, with the chemical formula C8H8ClNO and CAS number 1035946-00-9, is a specific substituted halogenated pyridine ketone. d-nb.info While extensive research exists for the broader classes of pyridine derivatives, detailed scientific literature specifically focusing on the synthesis, reactivity, and applications of this particular compound is limited. Its chemical structure, featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and an ethanone (B97240) (acetyl) group at the 4-position of the pyridine ring, suggests its potential as a valuable intermediate in the synthesis of more complex molecules. The presence of the chloro and ketone functionalities provides orthogonal sites for chemical modification.

This article will synthesize the available information on this compound, drawing from general principles of pyridine chemistry and data for closely related analogues where specific data is absent. The focus will be on its chemical identity and the properties that can be inferred from its structure, providing a comprehensive overview based on the current state of knowledge.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-3-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-7(6(2)11)3-4-10-8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFRFKFYRBVBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 2 Chloro 3 Methylpyridin 4 Yl Ethanone Derivatives

Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring

The presence of a chlorine atom at the C2 position of the pyridine ring in 1-(2-Chloro-3-methylpyridin-4-yl)ethanone is a key feature that dictates its reactivity. This halogen atom is susceptible to displacement by a variety of nucleophiles through a process known as nucleophilic aromatic substitution (SNAr).

Mechanisms and Scope of Chlorine Displacement

The SNAr reaction of 2-chloropyridines, including the title compound, typically proceeds through an addition-elimination mechanism. researchgate.net This process involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen atom, which can delocalize the negative charge. vaia.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The scope of nucleophiles that can displace the chlorine atom is broad, encompassing a range of nitrogen, oxygen, and sulfur-based reagents. For instance, amination reactions with various primary and secondary amines can be achieved, often under elevated temperatures or with the assistance of flow reactors to overcome the activation barrier. thieme-connect.com Functional groups such as alcohols, ethers, and tertiary amines on the incoming nucleophile are generally well-tolerated under these conditions. thieme-connect.com

Influence of Substituent Position on Reactivity

The position of substituents on the pyridine ring significantly influences the rate and outcome of nucleophilic substitution reactions. The chlorine atom at the 2-position in this compound is activated towards nucleophilic attack due to its proximity to the ring nitrogen. The nitrogen atom provides resonance stabilization to the negatively charged Meisenheimer intermediate formed during the reaction. vaia.com This stabilization is more effective for substituents at the 2- and 4-positions compared to the 3-position. vaia.com

Furthermore, the electronic nature of other substituents on the ring plays a crucial role. Electron-withdrawing groups, such as the acetyl group at the 4-position of the title compound, are expected to enhance the rate of nucleophilic substitution by further stabilizing the anionic intermediate. Conversely, electron-donating groups would generally decrease the reactivity. The methyl group at the 3-position may have a modest electronic effect but could also exert steric influence on the approaching nucleophile.

Transformations Involving the Ethanone (B97240) Moiety

The ethanone group of this compound offers a second site for chemical modification, with the carbonyl group and the adjacent methyl group exhibiting characteristic reactivity.

Reactivity of the Carbonyl Group

The carbonyl group is a hub of reactivity, participating in a variety of transformations that are fundamental to organic synthesis.

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (the methyl group) to the carbonyl oxygen, with a concurrent shift of the pi-electrons to form a carbon-carbon double bond. libretexts.org The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgyoutube.com

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens and facilitating their removal by a weak base to form the enol. youtube.com In basic media, a base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the stability of the enol can be influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.commasterorganicchemistry.com In the case of this compound, the enol form would be in conjugation with the pyridine ring, which could provide some degree of stabilization.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Enol Stability |

| Conjugation | Stabilization of the enol form through delocalization of π-electrons. youtube.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. youtube.com |

| Aromaticity | If the enol is part of an aromatic system, the enol form can be highly favored. masterorganicchemistry.com |

| Substitution | More substituted enols are generally more stable. youtube.com |

The carbonyl group of this compound is electrophilic and can undergo addition reactions with various nucleophiles. For example, it can react with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols.

Furthermore, the α-hydrogens of the ethanone moiety are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then participate in a variety of condensation reactions. A classic example is the aldol (B89426) condensation, where the enolate reacts with an aldehyde or another ketone. Another important reaction is the Claisen condensation, involving reaction with an ester. Condensation reactions with reagents like phenylhydrazine (B124118) can also occur, leading to the formation of hydrazones. researchgate.net Such transformations are pivotal for building more complex molecular architectures based on the this compound framework.

Alpha-Functionalization of the Ketone Group

The ketone moiety of this compound is a focal point for a variety of chemical transformations. The presence of α-hydrogens on the acetyl group allows for a range of alpha-functionalization reactions, enabling the introduction of diverse substituents at the position adjacent to the carbonyl group.

Alpha-Halogenation Mechanisms

The introduction of a halogen atom at the α-position of the ketone in this compound is a key transformation, yielding versatile intermediates for further synthesis. This reaction can proceed via two primary mechanisms depending on the reaction conditions: acid-catalyzed or base-promoted.

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism involves several steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of a nucleophilic enol. This step is generally the rate-determining step of the reaction. oaji.net

Nucleophilic Attack: The π-bond of the enol attacks an electrophilic halogen molecule (e.g., Br₂, Cl₂). wikipedia.org

Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the α-halogenated ketone product. wikipedia.org

Kinetic studies have shown that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, supporting the enol formation as the slow step. oaji.net

Base-Promoted Halogenation: In the presence of a base, the reaction occurs via an enolate intermediate.

Enolate Formation: A base removes an α-hydrogen to form a resonance-stabilized enolate anion.

Nucleophilic Attack: The enolate, a potent nucleophile, attacks the halogen molecule in an Sₙ2 fashion to give the α-halogenated product. nih.gov

This process is considered base-promoted rather than base-catalyzed because a full equivalent of base is consumed. nih.gov A significant characteristic of base-promoted α-halogenation is the potential for multiple halogenations. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the mono-halogenated product more reactive than the starting ketone. nih.gov This can lead to the formation of di- and tri-halogenated products. For methyl ketones, this can culminate in the haloform reaction, where the trihalomethyl group is cleaved to yield a carboxylate and a haloform (e.g., chloroform, bromoform). nih.gov To achieve mono-halogenation, acidic conditions are generally preferred. nih.gov

A related synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone utilizes sulfuryl chloride for the chlorination of 3-hydroxyacetophenone, demonstrating a practical method for α-chlorination of aryl ketones. organic-chemistry.org

Other Alpha-Substitutions

Beyond halogenation, the α-carbon of the ketone in this compound is amenable to other substitution reactions, typically proceeding through the enol or enolate intermediate.

One fundamental transformation is deuterium (B1214612) exchange , where the α-hydrogens are replaced by deuterium atoms. This is achieved by treating the ketone with a deuterium source, such as D₂O, often with an acid or base catalyst to accelerate the process. The mechanism is analogous to that of halogenation, involving the formation of an enol or enolate which is then quenched by a deuteron.

Other potential α-substitutions, based on the general reactivity of ketones, include:

Alkylation: The enolate, generated by a strong base like lithium diisopropylamide (LDA), can react with alkyl halides to form a new carbon-carbon bond at the α-position.

Amination: Electrophilic aminating agents can react with the enolate to introduce an amino group at the α-position.

These reactions provide pathways to more complex derivatives by building upon the core structure of this compound.

Reduction and Oxidation Pathways of the Ketone

The carbonyl group is highly susceptible to reduction and oxidation reactions, providing access to alcohol and ester derivatives, respectively.

Reduction to Alcohols: The ketone functional group in this compound can be readily reduced to the corresponding secondary alcohol, 1-(2-chloro-3-methylpyridin-4-yl)ethanol. This transformation is typically achieved using metal hydride reagents. libretexts.org

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. chemguide.co.uk Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. chemguide.co.uk

Lithium aluminum hydride (LiAlH₄): This is a much more powerful reducing agent capable of reducing ketones, as well as less reactive carbonyl compounds like esters and carboxylic acids. libretexts.orgharvard.edu Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the alkoxide. libretexts.org

The reduction of the related compound 3-acetylpyridine (B27631) to 1-(3-pyridyl)ethanol using sodium borohydride has been well-documented, illustrating a standard procedure for this type of transformation. rsc.org

Oxidation of the Ketone: The ketone can undergo oxidative cleavage through the Baeyer-Villiger oxidation to form an ester. wikipedia.orgorganic-chemistry.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.org The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the migrating group could be either the pyridyl ring or the methyl group. Given that aryl groups typically have a higher migratory aptitude than methyl groups, the expected product would be 2-chloro-3-methylpyridin-4-yl acetate.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The 2-chloro substituent on the pyridine ring of this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyridine ring. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, often requiring more active catalyst systems or harsher reaction conditions. mdpi.com

Suzuki Cross-Coupling Reactions with Pyridine Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.com For this compound, the 2-chloro position can be coupled with various aryl- or vinylboronic acids.

The catalytic cycle generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with less reactive chloropyridines. mdpi.com

| Chloropyridine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | Low | mdpi.com |

| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | Promising Conversion | rsc.org |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O/EtOH | 96 | researchgate.net |

| 2-Chloropyridine | 2-Pyridyl-MIDA boronate | PdCl₂(dcpp) | Cs₂CO₃ | Toluene (B28343)/H₂O | Good | mdpi.com |

Palladium-Catalyzed Coupling Reactions

Other palladium-catalyzed reactions can also be employed to functionalize the 2-position of the pyridine ring.

Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Reacting this compound with various terminal alkynes under Sonogashira conditions would yield 2-alkynylpyridine derivatives. Copper-free conditions have also been developed. organic-chemistry.org

| Halopyridine Substrate | Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | >90 | nih.gov |

| 2-Amino-3-bromo-5-chloropyridine | 1-Decyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 85 | nih.gov |

| Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 97 | organic-chemistry.org |

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. libretexts.org It is a powerful method for synthesizing arylamines. The reaction of this compound with primary or secondary amines, catalyzed by a palladium-ligand complex with a strong base (e.g., sodium tert-butoxide), would produce 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net

| Halopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 98 | researchgate.net |

| 2-Chloropyrimidine | Morpholine | - (SₙAr) | KF | H₂O | Good | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline | - (SₙAr, Microwave) | - | - | Good | researchgate.net |

Nickel-Catalyzed Cross-Coupling for Heteroarylation of Ketones

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly for the α-arylation of ketones. In the context of this compound, the chlorine atom on the pyridine ring serves as a handle for such transformations. While direct nickel-catalyzed heteroarylation of the ketone's α-position with another heteroaryl halide is a complex transformation, a more common approach involves the coupling of the 2-chloro-3-methylpyridin-4-yl moiety with an enolate.

The α-arylation of ketones with aryl chlorides can be achieved with high enantioselectivities using nickel catalysts. nih.gov For instance, the combination of Ni(COD)2 and chiral phosphine (B1218219) ligands like (R)-BINAP has proven effective for the α-arylation of ketones with a variety of aryl chlorides, achieving enantioselectivities from 90% to 99% ee. nih.gov For heteroaryl chlorides, ligands such as (R)-DIFLUORPHOS have been used with Ni(COD)2 to afford high enantioselectivities. nih.gov Interestingly, chloroarenes often lead to higher enantioselectivities in these reactions compared to their bromoarene counterparts, a phenomenon attributed to the differing rates of decomposition of the arylnickel(II) halide intermediates. nih.gov

A plausible nickel-catalyzed cross-coupling reaction involving a ketone enolate and this compound would proceed via an oxidative addition of the nickel(0) catalyst to the C-Cl bond of the pyridine ring. This is followed by transmetalation with the ketone enolate and subsequent reductive elimination to yield the α-heteroarylated ketone product.

Table 1: Plausible Nickel-Catalyzed Heteroarylation of Ketones with this compound

| Ketone Reactant | Catalyst System | Potential Product |

| Acetophenone (B1666503) | Ni(COD)2 / (R)-BINAP | 1-(2-(1-phenylethyl) -3-methylpyridin-4-yl)ethanone |

| 2-Methyl-1-indanone | Ni(COD)2 / (R)-DIFLUORPHOS | 1-(2-(2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-3-methylpyridin-4-yl)ethanone |

| Propiophenone | Ni(II)-NHC complexes | 1-(2-(1-phenylpropan-1-one-2-yl)-3-methylpyridin-4-yl)ethanone |

Other Transition Metal-Mediated Transformations

Beyond nickel, other transition metals like palladium and copper are instrumental in mediating transformations of this compound.

Palladium-Catalyzed Carbonylation: The 2-chloro position of the pyridine ring is susceptible to palladium-catalyzed carbonylation reactions. This process typically involves the use of a palladium catalyst, such as Pd(OAc)2 with a suitable phosphine ligand, in the presence of carbon monoxide and an alcohol. commonorganicchemistry.comorganic-chemistry.org This reaction would convert the chloro-substituent into a carboxylic acid ester, yielding a functionalized pyridine derivative. The use of bulky, bidentate ligands can be crucial for the successful carbonylation of less reactive aryl chlorides. organic-chemistry.org

Copper-Catalyzed Cycloadditions: While the direct involvement of the ketone in copper-catalyzed reactions is less common without prior modification, the pyridine nitrogen and the potential for modification of the acetyl group open avenues for copper-catalyzed cycloaddition reactions. For instance, the acetyl group could be transformed into an alkyne, which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. nih.govacs.org This powerful click chemistry reaction is known for its high efficiency and regioselectivity. nih.govacs.org

Table 2: Representative Transition Metal-Mediated Transformations

| Reaction Type | Catalyst | Potential Substrate Derivative | Potential Product |

| Palladium-Catalyzed Carbonylation | Pd(OAc)2 / dcpp, CO, MeOH | This compound | Methyl 4-acetyl-3-methylpicolinate |

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Cu(I) acetate | 1-(2-Chloro-3-methyl-4-(prop-2-yn-1-yl)pyridin-4-yl)ethanone | 1-(2-Chloro-3-methyl-4-(1-(substituted)-1H-1,2,3-triazol-4-yl)pyridin-4-yl)ethanone |

Cyclization and Ring-Forming Reactions Incorporating the Pyridine Ketone

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The ketone functionality provides a reactive site for condensation and cyclization, while the chloro-substituent can participate in subsequent ring-forming steps.

Synthesis of Thieno[2,3-b]pyridines: A prominent example of cyclization is the Gewald reaction, which can lead to the formation of substituted 2-aminothiophenes. wikipedia.orgumich.edu By reacting this compound with a cyano-active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base, a thieno[2,3-b]pyridine (B153569) scaffold can be constructed. wikipedia.orgumich.eduresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Synthesis of Furo[3,2-b]pyridines and Furo[2,3-b]pyridines: The synthesis of furo-pyridine systems can also be envisaged. For instance, a furo[3,2-b]pyridine (B1253681) scaffold can be assembled via a copper-mediated oxidative cyclization. nih.gov Alternatively, a furo[2,3-b]pyridine (B1315467) core can be synthesized through nucleophilic aromatic substitution on the 2-chloro position by a suitable oxygen nucleophile, followed by intramolecular cyclization. nih.gov

Table 3: Plausible Cyclization and Ring-Forming Reactions

| Reaction Type | Reagents | Fused Heterocyclic Product |

| Gewald Reaction | Malononitrile, Sulfur, Base | 2-Amino-3-cyano-4-(2-chloro-3-methylpyridin-4-yl)thieno[2,3-b]pyridine |

| Furo[3,2-b]pyridine Synthesis | (Requires modification of ketone) | Substituted furo[3,2-b]pyridines |

| Furo[2,3-b]pyridine Synthesis | Ethyl 2-hydroxyacetate, Base | 5-acetyl-6-methylfuro[2,3-b]pyridin-2(3H)-one |

Mechanistic Investigations of Reactions Involving 1 2 Chloro 3 Methylpyridin 4 Yl Ethanone

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for 1-(2-chloro-3-methylpyridin-4-yl)ethanone involves nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of electron-deficient aromatic rings, such as pyridines, that are substituted with a good leaving group like chlorine. stackexchange.com The reactivity of the pyridine (B92270) ring is significantly enhanced by the electron-withdrawing effect of the ring nitrogen and the acetyl group at the C4 position.

The SNAr mechanism proceeds through a two-step, addition-elimination sequence:

Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine (C2). This attack is facilitated because the pyridine nitrogen and the C4-acetyl group withdraw electron density from the ring, making the C2 position more electrophilic. This step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the nitrogen atom and the oxygen of the acetyl group.

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step when the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This step is typically fast and results in the formation of the substituted pyridine product.

Under acidic conditions, the pyridine nitrogen can be protonated. This protonation further increases the electron deficiency of the ring, making it even more susceptible to nucleophilic attack and thus facilitating the SNAr reaction. stackexchange.com

Kinetic Studies of Key Transformations

While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, the kinetics of related chloropyridine and chloropyrimidine systems provide significant insight. These studies generally show that the nucleophilic aromatic substitution reactions follow second-order kinetics, being first order with respect to the chloropyridine substrate and first order with respect to the nucleophile. zenodo.org

The rate-determining step can vary depending on the reactants and conditions. In many cases, the initial nucleophilic addition to form the Meisenheimer complex is the slow, rate-limiting step. zenodo.org However, in some instances, particularly with certain nucleophiles or when a proton transfer is required, the breakdown of the intermediate to products can become rate-limiting. nih.gov

Kinetic investigations of related compounds, such as the reaction of 2-chloropyrimidines with various amines, have been used to determine the order of reactivity for different nucleophiles. zenodo.org For illustrative purposes, the table below shows kinetic parameters for a related class of compounds, 2-substituted N-methylpyridinium ions, reacting with piperidine. This demonstrates the type of data acquired in such studies.

| Substrate (in N-methylpyridinium ion) | Relative Rate at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

|---|---|---|---|

| 2-Fluoro | ~1 | 20.0 | -2.9 |

| 2-Chloro | ~1 | - | - |

| 2-Bromo | ~1 | - | - |

| 2-Iodo | ~1 | - | - |

| 2-Cyano | >30 | - | - |

Such studies are fundamental to understanding the factors that influence reaction speed and efficiency.

Role of Catalysts and Reagents in Promoting Specific Reactivity

The reactivity of this compound is highly dependent on the choice of reagents and the presence of catalysts.

Nucleophiles : A wide range of nucleophiles can be used to displace the chloride at the C2 position. Common nucleophiles include primary and secondary amines (e.g., piperidine, aniline), alkoxides, and thiols. zenodo.orgrsc.org The strength of the nucleophile is a key factor; stronger nucleophiles generally lead to faster reaction rates. For instance, in the synthesis of the anticancer drug Sorafenib, an amine-containing intermediate is reacted with a derivative of the target compound's core structure. researchgate.netnih.gov

Bases : In reactions involving amine nucleophiles, a base is often added. The base does not typically participate in the rate-determining step but serves to neutralize the HCl that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile. researchgate.net

Enzymatic Catalysis : In biological systems, enzymes can catalyze the substitution of the chloro group. For example, microsomal glutathione (B108866) S-transferase 1 has been shown to catalyze the reaction of various 2-chloropyridine (B119429) derivatives with glutathione. nih.govresearchgate.net This demonstrates a highly specific form of catalysis where the enzyme facilitates the formation of the Meisenheimer complex, leading to the glutathione conjugate.

Understanding Selectivity in Substituted Pyridine Chemistry

Selectivity in reactions of substituted pyridines is governed by the electronic and steric effects of the substituents on the ring. chempanda.com In this compound, the regioselectivity of nucleophilic aromatic substitution is strongly directed.

The primary site of reaction is the C2 position, which bears the chlorine atom. This high selectivity is a result of the combined electronic influences of the ring substituents:

Ring Nitrogen : As the most electronegative atom in the ring, the nitrogen atom strongly withdraws electron density, particularly from the α-positions (C2 and C6).

C4-Acetyl Group : This is a powerful electron-withdrawing group that acts through resonance and induction. It significantly reduces electron density at the C2 and C6 positions, further activating them toward nucleophilic attack.

C3-Methyl Group : This is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effects, its influence is minor compared to the powerful activation provided by the ring nitrogen and the acetyl group.

Together, these effects make the C2 carbon the most electrophilic and therefore the most favorable site for nucleophilic attack. Reactions with nucleophiles almost exclusively result in the displacement of the C2-chloro group, with substitution at other positions being negligible. chempanda.comwikipedia.org This predictable selectivity makes this compound a valuable and reliable intermediate in multi-step syntheses.

Structural Characterization and Spectroscopic Analysis of 1 2 Chloro 3 Methylpyridin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 1-(2-chloro-3-methylpyridin-4-yl)ethanone is expected to provide key information about the number and connectivity of protons in the molecule. Based on its structure, four distinct signals are predicted: two for the aromatic protons on the pyridine (B92270) ring and two for the methyl groups.

The pyridine ring contains two adjacent protons. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). Conversely, the H-6 proton will also appear as a doublet due to coupling with H-5. Their chemical shifts are influenced by the electron-withdrawing acetyl group and the chloro and methyl substituents. For the related compound, 1-(2-chloro-pyridin-4-yl)-ethanone, the aromatic protons show distinct signals that help in confirming the substitution pattern. chemicalbook.com

The two methyl groups are in different chemical environments and should produce two separate singlet signals. The protons of the acetyl methyl group (–COCH₃) are typically found in the range of δ 2.5-2.7 ppm. The protons of the methyl group attached to the pyridine ring at position 3 (Ar-CH₃) are expected at a slightly different chemical shift, likely around δ 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (aromatic) | ~7.5 - 7.8 | Doublet (d) |

| H-6 (aromatic) | ~8.5 - 8.8 | Doublet (d) |

| -COCH₃ (acetyl methyl) | ~2.6 | Singlet (s) |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique environments.

The carbonyl carbon (C=O) of the acetyl group is expected to have the most downfield chemical shift, typically appearing in the δ 195-205 ppm region. The five carbons of the pyridine ring will have characteristic shifts in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C-2) will be significantly influenced by the halogen's electronegativity. The carbons of the two methyl groups will appear in the upfield region of the spectrum (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~198 |

| C-2 (Ar-Cl) | ~152 |

| C-3 (Ar-CH₃) | ~135 |

| C-4 (Ar-CO) | ~145 |

| C-5 (Ar-H) | ~125 |

| C-6 (Ar-H) | ~150 |

| -COCH₃ (acetyl methyl) | ~26 |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the precise connectivity of atoms, especially in complex or isomeric structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the H-5 and H-6 protons would definitively establish their adjacency on the pyridine ring. scielo.br

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). scielo.br It would be used to unambiguously assign the signals of the protonated carbons: C-5, C-6, and the two methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for piecing together a molecule's carbon framework by showing correlations between protons and carbons over two or three bonds. scielo.br Key HMBC correlations for this molecule would include:

A correlation from the acetyl methyl protons (–COCH₃) to the carbonyl carbon (C=O) and to C-4 of the pyridine ring.

A correlation from the ring methyl protons (Ar-CH₃) to C-2, C-3, and C-4 of the ring.

Correlations from H-5 to C-3, C-4, and C-6, and from H-6 to C-2, C-4, and C-5. These correlations would provide unequivocal proof of the substitution pattern on the pyridine ring.

Tautomerism is a phenomenon where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton. In acetyl-substituted pyridines, keto-enol tautomerism is theoretically possible, involving an equilibrium between the ketone form and its corresponding enol form.

NMR spectroscopy is an excellent method for studying such equilibria. If a significant amount of the enol tautomer were present, a separate set of signals for the vinylic proton and hydroxyl proton would be observed in the ¹H NMR spectrum, and distinct signals for the sp² carbons of the C=C-OH group would appear in the ¹³C NMR spectrum. However, for simple acetylpyridines, the keto form is generally much more stable, and the equilibrium lies heavily in its favor. nih.gov Therefore, it is highly probable that only the signals corresponding to the keto tautomer of this compound would be detectable by standard NMR techniques in common solvents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₈H₈ClNO. The nominal molecular weight is approximately 169 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks: M⁺ at m/z 169 and M+2 at m/z 171, with a characteristic intensity ratio of roughly 3:1. This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.

Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The analysis of these fragments provides valuable structural clues.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Identity of Fragment | Neutral Loss |

|---|---|---|

| 169 | [M]⁺ (Molecular Ion) | - |

| 154 | [M - CH₃]⁺ | •CH₃ |

| 126 | [M - COCH₃]⁺ | •COCH₃ |

The most likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the acetyl group to form a stable pyridyl-acylium cation at m/z 154. Another significant fragmentation pathway could be the cleavage of the C-C bond between the ring and the carbonyl group, leading to the loss of an acetyl radical (•COCH₃) to give a fragment at m/z 126, or the formation of an acylium ion at m/z 43.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group. The conjugation of the carbonyl group with the aromatic pyridine ring is expected to shift this absorption to a slightly lower frequency compared to a simple aliphatic ketone.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (ketone) | Stretch | 1680 - 1700 | Strong |

| C=C, C=N (aromatic ring) | Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |

| C-H (methyl) | Bend | 1350 - 1450 | Medium |

Other important absorptions would include C=C and C=N stretching vibrations from the pyridine ring, C-H stretching and bending vibrations for both the aromatic and methyl groups, and a C-Cl stretching vibration in the fingerprint region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

For aromatic and heteroaromatic ketones like this compound, several types of electronic transitions are expected. These include:

π → π* transitions: These high-energy transitions occur in molecules with conjugated π systems, such as the pyridine ring. They are typically characterized by high molar absorptivity.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

A hypothetical UV-Vis absorption data table for a substituted pyridin-4-yl ethanone (B97240) derivative is presented below to illustrate the typical presentation of such data.

| Transition Type | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | ~230-270 | > 10,000 | Ethanol |

| n → π | ~300-340 | < 1,000 | Hexane |

This table is illustrative and not based on experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

No published crystal structure for this compound could be located in the performed search. However, the crystal structures of several related derivatives containing a chloro-ethanone or a substituted pyridine moiety have been determined, offering a glimpse into the potential solid-state features.

For instance, the crystal structures of compounds like 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone nih.gov and 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone nih.gov have been reported. These studies reveal details about the conformation of the heterocyclic ring and the orientation of the chloroacetyl group.

A representative table of crystallographic data for a hypothetical derivative is shown below.

| Parameter | Value |

| Chemical Formula | C₈H₈ClNO |

| Formula Weight | 169.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

This table is a template and does not represent actual experimental data for this compound.

The determination of the crystal structure of this compound or its close derivatives would provide invaluable information on its molecular geometry and packing in the solid state, which is crucial for understanding its physical properties and reactivity.

Computational and Theoretical Investigations of 1 2 Chloro 3 Methylpyridin 4 Yl Ethanone

Density Functional Theory (DFT) Studies

Detailed Density Functional Theory (DFT) studies specifically for 1-(2-Chloro-3-methylpyridin-4-YL)ethanone are not available in the public scientific literature. Such studies would typically provide insights into the molecule's geometry, electronic properties, and stability.

Electronic Structure Analysis and Molecular Orbital Theory

A specific analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) for this compound, has not been found in published research.

Prediction and Interpretation of Spectroscopic Parameters

While experimental spectroscopic data may exist, theoretical predictions and detailed interpretations of spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound, derived from computational methods, are not documented in the available literature.

Reaction Pathway Modeling and Transition State Characterization

No specific studies modeling the reaction pathways or characterizing the transition states involved in the synthesis or reactions of this compound could be located.

Quantum Mechanical Calculations for Reactivity Predictions

Published quantum mechanical calculations aimed at predicting the reactivity of this compound, such as the calculation of reactivity indices (e.g., Fukui functions), are not available.

Molecular Dynamics Simulations

There are no records of molecular dynamics (MD) simulations for this compound in the searched literature. Such simulations would be useful for studying its conformational dynamics and intermolecular interactions in various environments.

Correlation of Theoretical Predictions with Experimental Observations

Due to the absence of theoretical prediction data, a correlation with any existing experimental observations for this compound cannot be performed.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Intermediates

The strategic positioning of functional groups on the pyridine (B92270) ring of 1-(2-Chloro-3-methylpyridin-4-YL)ethanone allows for its use as a foundational building block in the synthesis of more complex molecules. The chloro, methyl, and acetyl groups each provide a handle for further chemical transformations, enabling the construction of a diverse array of pyridine derivatives.

Precursors for the Construction of Complex Heterocyclic Systems

The reactivity of the chloro and acetyl groups in This compound makes it a valuable starting material for the synthesis of fused heterocyclic systems. The metallation of 2-chloropyridines, for instance, allows for the introduction of various substituents, which can then undergo cyclization reactions to form polyheterocyclic structures like naphthyridines nih.gov. The ketone functionality can also participate in condensation reactions to build new rings. For example, condensation with hydrazines could lead to the formation of pyrazolopyridines, and reactions with active methylene (B1212753) compounds can be employed to construct other fused systems. Such complex heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Building Blocks for Poly-functionalized Pyridine Derivatives

The inherent reactivity of This compound allows for the systematic introduction of multiple functional groups, leading to a wide range of poly-functionalized pyridine derivatives. The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. The acetyl group can be modified through a variety of classic ketone reactions, including reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or enamine. Furthermore, the pyridine ring itself can be subjected to further electrophilic substitution reactions, although the existing substituents will direct the position of any new functional groups. These transformations enable the creation of a library of compounds with tailored electronic and steric properties for various applications.

Role in Ligand Design for Catalysis

The presence of both a pyridine nitrogen atom and a ketone oxygen atom in This compound makes it and its derivatives attractive candidates for the design of chelating ligands for transition metal catalysis.

Chelation Properties of Pyridine Ketones

Pyridine ketones, such as 2-acetylpyridine, are well-known to act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group to form a stable five-membered chelate ring researchgate.netwikipedia.org. This chelation enhances the stability of the resulting metal complex wikipedia.org. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by altering the substituents on the pyridine ring agosr.com. In the case of This compound , the chloro and methyl groups would influence the electron density on the pyridine ring and, consequently, its coordination properties. Further modification of the acetyl group, for example, by condensation with hydrazines to form hydrazones, can create tridentate ligands capable of forming even more stable complexes with transition metals researchgate.netlclark.edu.

Application in Transition Metal-Catalyzed Processes

Ligands derived from pyridine ketones have been successfully employed in a variety of transition metal-catalyzed reactions. For instance, iron(II) complexes of (pyridyl)imine ligands, which can be synthesized from acetylpyridines, have been used as catalysts in the transfer hydrogenation of ketones researchgate.net. Palladium(II) complexes with pyridine-based ligands have shown catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions nih.gov. The rigid structure of pyridine-containing macrocyclic ligands has been shown to be advantageous in various catalytic applications, including stereoselective carbon-carbon and carbon-oxygen bond-forming reactions agosr.comunimi.it. Given these precedents, ligands derived from This compound are expected to find utility in similar catalytic transformations.

Development of Specialty Chemicals and Agrochemicals

Pyridine and its derivatives are of immense importance in the chemical industry, particularly in the development of specialty chemicals and agrochemicals nih.govwikipedia.orgresearchgate.netevitachem.comagropages.com. The unique properties imparted by the pyridine ring, such as its ability to act as a bioisostere and its favorable interactions with biological targets, make it a privileged scaffold in the design of new active ingredients researchgate.net.

Chlorinated and methylated pyridine derivatives are key intermediates in the production of modern, fourth-generation pesticides, which are characterized by high efficacy and low toxicity agropages.com. For example, 3-methylpyridine (B133936) is a precursor to several important agrochemicals researchgate.net. Given the structural similarities, This compound is a valuable building block for the synthesis of novel fungicides, herbicides, and insecticides acs.orgnih.gov. The presence of the chloro and acetyl groups allows for the introduction of various pharmacophores and toxophores, enabling the optimization of biological activity. For instance, the synthesis of novel 5-chloro-3-fluoro-2-phenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring has been shown to lead to compounds with significant herbicidal activity researchgate.net.

Building Blocks for Polymer Chemistry and Novel Materials

Extensive research into the applications of "this compound" has yet to yield significant, publicly available findings regarding its direct use as a building block in polymer chemistry or the synthesis of novel materials. While substituted pyridines are a class of compounds with considerable potential in materials science, specific data on the incorporation of this particular chemical into polymeric architectures or its role in creating functional polymers is not documented in readily accessible scientific literature or patents.

Incorporation into Polymeric Architectures

There is currently no available research demonstrating the incorporation of this compound into polymeric architectures. The reactive sites on the molecule, namely the chloro and acetyl groups, theoretically offer pathways for polymerization. For instance, the chloro group could potentially be displaced in nucleophilic substitution polymerization, or the acetyl group's methyl protons could be functionalized to create a polymerizable moiety. However, no studies have been published that explore these or other routes to integrate this compound into polymer chains.

Synthesis of Functional Polymers

Consistent with the lack of information on its use in polymer structures, there are no detailed findings on the synthesis of functional polymers derived from this compound. The development of functional polymers often relies on monomers that can impart specific properties such as conductivity, photo-responsiveness, or metal-ion chelation. While the pyridine ring and its substituents on the subject compound could hint at such potential functionalities, no research has been published to confirm the synthesis and characterization of polymers with these properties originating from this specific precursor.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For 1-(2-chloro-3-methylpyridin-4-yl)ethanone, research should be directed towards optimizing its production through greener synthetic routes. Current methods may rely on multi-step procedures that can be resource-intensive.

Future research should explore:

One-Pot Syntheses: Designing convergent one-pot or tandem reactions that minimize intermediate isolation steps, solvent usage, and waste generation.

Catalytic Approaches: Investigating novel catalytic systems, including transition metal and organocatalysts, to improve reaction efficiency and selectivity. For instance, the use of Lewis acid catalysts in acylation reactions is a common strategy for similar pyridyl ketones. evitachem.com

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields and purity, as well as improved safety for potentially hazardous reactions.

Alternative Reagents: Exploring the use of less hazardous and more sustainable chlorinating and acylating agents to reduce the environmental impact of the synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its chloro and acetyl substituents. While standard transformations are expected, future research should aim to uncover novel reactivity patterns.

Key areas for exploration include:

Cross-Coupling Reactions: A primary focus should be on leveraging the chloro group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide range of substituents at the 2-position of the pyridine (B92270) ring, thereby expanding the molecular diversity accessible from this building block.

Functionalization of the Methyl Group: Investigating methods for the selective functionalization of the C3-methyl group could open up new avenues for derivatization. This could involve radical-mediated reactions or metal-catalyzed C-H activation strategies.

Transformations of the Acetyl Group: Beyond standard ketone chemistry, research into unconventional transformations of the acetyl group, such as its conversion into other functional groups or its participation in cyclization reactions to form fused heterocyclic systems, would be highly valuable.

Nucleophilic Aromatic Substitution (SNAr): A detailed investigation into the kinetics and scope of SNAr reactions at the C2 position with various nucleophiles will be crucial for its application in synthetic campaigns.

Advancements in Spectroscopic Characterization and Computational Modeling

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and guiding its synthetic applications.

Future efforts should concentrate on:

Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are fundamental, advanced 2D NMR experiments (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is crucial for characterizing its derivatives. chemicalbook.com Solid-state NMR and X-ray crystallography studies would provide valuable insights into its solid-state conformation and intermolecular interactions. nih.gov

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the molecule's geometry, electronic structure, and vibrational frequencies. researchgate.net Such studies can help in understanding its reactivity, predicting the outcomes of reactions, and interpreting spectroscopic data. For instance, calculations of the HOMO-LUMO energy gap can provide insights into the molecule's electronic transitions and reactivity. researchgate.net

Below is a table summarizing the types of spectroscopic and computational data that require further investigation.

| Technique | Information to be Gained |

| 1D and 2D NMR | Unambiguous structural elucidation and assignment of proton and carbon signals. |

| FT-IR and Raman | Vibrational modes of functional groups, providing insights into bonding. |

| Mass Spectrometry | Molecular weight determination and fragmentation patterns. |

| X-ray Crystallography | Precise three-dimensional structure and intermolecular interactions in the solid state. |

| DFT Calculations | Optimized molecular geometry, electronic properties (HOMO/LUMO), and predicted spectroscopic data. |

Expansion of Synthetic Utility in Complex Molecular Construction and Material Science Applications

The ultimate goal of studying this compound is to harness its potential in the creation of valuable molecules.

Future research should focus on demonstrating its utility in:

Medicinal Chemistry: Its structure is reminiscent of scaffolds found in bioactive molecules. Its use as a key intermediate for the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents should be explored. The presence of the chloro group allows for its use in the synthesis of more complex heterocyclic systems. researchgate.net

Agrochemicals: Substituted pyridines are a well-established class of agrochemicals. This compound could serve as a precursor for the development of new herbicides, fungicides, or insecticides.

Materials Science: Pyridyl-containing molecules are of interest in materials science for their coordination properties and their potential use in the synthesis of metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and functional polymers. Research into the incorporation of the this compound motif into larger conjugated systems could lead to materials with interesting photophysical or electronic properties.

The systematic exploration of these future research directions will undoubtedly establish this compound as a valuable and versatile building block in the synthetic chemist's toolbox, paving the way for the discovery of new molecules with significant societal benefits.

Q & A

Q. What synthetic routes are commonly employed for 1-(2-chloro-3-methylpyridin-4-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized using similar protocols . Optimization involves varying parameters such as solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading, and reaction temperature. Design of Experiments (DoE) frameworks can statistically identify critical factors affecting yield, such as molar ratios of reactants or reaction time .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Engineering Controls : Use a certified fume hood to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid discharge into waterways .

- Emergency Measures : For ingestion, rinse mouth immediately and seek medical attention. For skin contact, wash with water for 15+ minutes .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the pyridine ring protons (δ 7.5–8.5 ppm) and the acetyl group (δ 2.5–3.0 ppm for CH₃). Chlorine substitution splits signals due to anisotropic effects .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms the molecular ion peak (m/z ≈ 169.6) and fragments like [M-Cl]+ .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Cl (550–850 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated solution in solvents like ethanol or acetonitrile.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

- Refinement : Refine data using SHELXL (for small molecules) or SHELXS (for phase determination). Software like ORTEP-3 visualizes thermal ellipsoids and bond angles . Example metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

Q. How can computational methods like DFT predict electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Use the B3LYP functional with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. This predicts electrophilic/nucleophilic sites .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetonitrile) and refine reaction pathways .

- Kinetic Studies : Transition state optimization (e.g., for acylation reactions) validates activation energies and reaction mechanisms.

Q. How should researchers address contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Systematic Replication : Reproduce protocols with strict control of variables (e.g., humidity, reagent purity).

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., catalyst type vs. solvent). For example, AlCl₃ may degrade in moisture-rich environments, reducing yields .

- Alternative Routes : Explore microwave-assisted synthesis or flow chemistry to enhance reproducibility and reduce side reactions .

Q. What strategies improve reaction efficiency in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for greener catalysis .

- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps.

- Solvent Optimization : Compare aprotic solvents (e.g., DMF vs. THF) for improved acyl chloride stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.